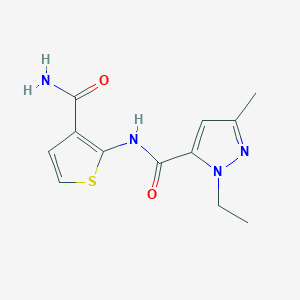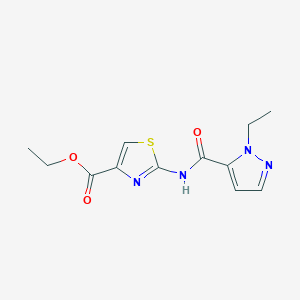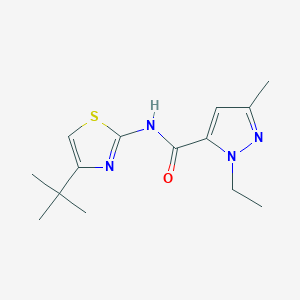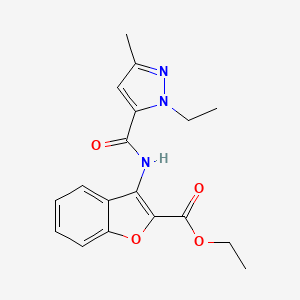
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (NCTP) is a novel pyrazole-based small molecule that has been developed as a potential therapeutic agent for a variety of diseases. NCTP has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, NCTP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2).
作用機序
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is able to reduce inflammation and prevent the formation of tumor-promoting prostaglandins. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may also be able to protect cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In animal models, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to reduce inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant and anti-apoptotic properties, suggesting that it may be able to protect cells from oxidative stress and apoptosis. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
実験室実験の利点と制限
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in two steps. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it an attractive option for use in laboratory experiments. However, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a relatively new compound and its effects on humans are still not fully understood.
将来の方向性
The potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent is still being explored. Future research should focus on further elucidating the biochemical and physiological effects of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, as well as its efficacy in treating various diseases. In addition, further studies should be conducted to explore the potential of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as an inhibitor of COX-2, and to investigate its ability to protect cells from oxidative stress and apoptosis. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in humans.
合成法
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from 4-chloro-3-nitropyridine and 2-thiophenecarboxaldehyde in the presence of triethylamine, sodium acetate, and acetic acid. The reaction proceeds through the formation of a Schiff base intermediate followed by cyclization of the intermediate to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the Schiff base intermediate and the second step involving the cyclization of the intermediate to form the desired product.
科学的研究の応用
N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential in treating cancer, inflammation, and neurological disorders. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties. N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been tested in a variety of animal models and has been found to be effective in reducing inflammation and tumor growth. In addition, N-(3-carbamoylthiophen-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators.
特性
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-9(6-7(2)15-16)11(18)14-12-8(10(13)17)4-5-19-12/h4-6H,3H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVYJLUHCGRZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)